molecular formula C14H11F3N2O B1270847 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 811841-49-3

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1270847
CAS No.: 811841-49-3
M. Wt: 280.24 g/mol
InChI Key: BIVQEHDNRFPDON-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry naming conventions for substituted benzamides. The compound bears the Chemical Abstracts Service registry number 811841-49-3, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name "this compound" precisely describes the substitution pattern, where the benzamide core structure contains an amino group at the para position (4-position) of the benzoyl ring, while the nitrogen atom is substituted with a phenyl ring bearing a trifluoromethyl group at the meta position (3-position).

The molecular formula C₁₄H₁₁F₃N₂O indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been calculated as 280.24 grams per mole according to computational methods. Alternative systematic names documented in chemical databases include "4-Amino-N-(3-(trifluoromethyl)phenyl)benzamide" and "Benzamide, 4-amino-N-[3-(trifluoromethyl)phenyl]-".

The Simplified Molecular Input Line Entry System notation for this compound is represented as "O=C(NC1=CC=CC(C(F)(F)F)=C1)C2=CC=C(N)C=C2". The International Chemical Identifier string provides additional structural specificity: "InChI=1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20)". The corresponding International Chemical Identifier Key, BIVQEHDNRFPDON-UHFFFAOYSA-N, serves as a hashed version of the International Chemical Identifier for database searching purposes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted benzamides, with three distinct planar regions comprising the benzoyl ring, the amide linkage, and the substituted phenyl ring. Computational analysis using density functional theory methods has revealed that the compound adopts specific conformational preferences influenced by the electronic effects of both the amino and trifluoromethyl substituents. The trifluoromethyl group, with its strongly electron-withdrawing character, significantly impacts the electron density distribution throughout the aromatic system.

Crystal structure studies of related trifluoromethyl-substituted benzamides have demonstrated that aryl rings typically exhibit tilt angles of approximately 60 degrees with respect to each other in solid-state structures, contrasting with computed gas-phase conformations that show angles closer to 30 degrees. This conformational difference between calculated and experimental structures suggests that intermolecular interactions in the crystal lattice significantly influence molecular geometry. The amide bond maintains its characteristic planar geometry, with the carbonyl oxygen and amide nitrogen lying in the same plane as the adjacent aromatic carbons.

Table 1: Predicted Physical Properties of this compound

Property Value Method
Boiling Point 323.4 ± 42.0°C Computational Prediction
Density 1.373 ± 0.06 g/cm³ Computational Prediction
Acid Dissociation Constant 13.81 ± 0.70 Computational Prediction
Melting Point 130-131°C Experimental
Molecular Weight 280.24 g/mol Calculated

The conformational flexibility of the molecule is primarily determined by rotation around the C-N bond connecting the benzamide carbonyl to the substituted phenyl ring. The presence of the trifluoromethyl group creates steric and electronic constraints that influence the preferred dihedral angles between aromatic rings. Computational studies suggest that the amino group in the para position of the benzoyl ring can participate in intramolecular hydrogen bonding interactions, potentially stabilizing certain conformational states.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns consistent with the substituted benzamide structure. The aromatic protons appear in the expected downfield region, with the benzoyl ring protons showing distinct chemical shifts influenced by the para-amino substitution. The trifluoromethyl-substituted phenyl ring protons display chemical shifts characteristic of meta-substitution patterns.

The fluorine-19 nuclear magnetic resonance spectrum provides definitive identification of the trifluoromethyl group, typically appearing as a sharp singlet in the characteristic chemical shift range for aromatic trifluoromethyl substituents. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with quaternary carbon signals for the trifluoromethyl carbon and carbonyl carbon appearing in their respective characteristic regions. The aromatic carbon signals exhibit splitting patterns consistent with fluorine coupling when proximate to the trifluoromethyl group.

Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The amide carbonyl stretch appears in the expected region around 1650-1680 cm⁻¹, while the amino group exhibits both symmetric and asymmetric stretching modes in the 3300-3500 cm⁻¹ region. The trifluoromethyl group contributes strong carbon-fluorine stretching absorptions in the 1000-1300 cm⁻¹ region. Aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹, with aromatic carbon-carbon stretching modes visible in the 1400-1600 cm⁻¹ region.

Table 2: Key Spectroscopic Characteristics

Technique Key Features Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.5 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbon ~165 ppm
¹⁹F Nuclear Magnetic Resonance Trifluoromethyl group -60 to -65 ppm
Infrared Carbonyl stretch 1650-1680 cm⁻¹
Infrared Amino group stretch 3300-3500 cm⁻¹
Infrared Carbon-fluorine stretch 1000-1300 cm⁻¹

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of substituted aromatic amides. The compound exhibits absorption bands corresponding to π→π* transitions in the aromatic rings, with the amino group contributing to extended conjugation that shifts absorption to longer wavelengths compared to unsubstituted benzamides. The trifluoromethyl group, while not directly conjugated with the aromatic system, influences the electronic properties through its strong inductive effect.

X-ray Crystallographic Studies and Hydrogen Bonding Patterns

X-ray crystallographic analysis of related trifluoromethyl-substituted benzamides provides insight into the solid-state structure and hydrogen bonding patterns of this compound. Crystal structures of analogous compounds reveal that these molecules typically crystallize in triclinic or monoclinic space groups, with intermolecular hydrogen bonding playing a crucial role in crystal packing arrangements. The primary hydrogen bonding interactions occur between the amide nitrogen-hydrogen donor and the carbonyl oxygen acceptor of adjacent molecules.

Detailed crystallographic studies of N-[4-(trifluoromethyl)phenyl]benzamide, a closely related compound, demonstrate that molecules arrange in extended chains through N-H⋯O hydrogen bonds. The hydrogen bond distances typically range from 2.0 to 2.3 Angstroms, indicating moderate to strong hydrogen bonding interactions. These hydrogen bonds are oriented parallel to specific crystallographic axes, creating one-dimensional hydrogen-bonded networks that extend throughout the crystal structure.

Table 3: Hydrogen Bonding Parameters in Related Trifluoromethyl Benzamides

Interaction Type Distance (Å) Angle (°) Symmetry Operation
N-H⋯O 2.05-2.30 160-180 Translation
C-H⋯O (intramolecular) 2.40-2.60 120-140 Within molecule
C-H⋯O (intermolecular) 2.70-2.95 140-160 Adjacent molecules

The presence of the amino group in this compound introduces additional hydrogen bonding possibilities compared to unsubstituted analogs. The amino group can function as both a hydrogen bond donor and acceptor, potentially creating more complex hydrogen bonding networks in the crystal structure. Secondary interactions, including weak carbon-hydrogen to oxygen contacts and aromatic π-π stacking interactions, contribute to the overall crystal stability.

Hirshfeld surface analysis of related structures reveals that hydrogen bonding accounts for a significant portion of the intermolecular interactions, while dispersion forces contribute substantially to the side-by-side molecular stacking arrangements. The trifluoromethyl groups participate in weaker intermolecular interactions, including potential halogen bonding contacts with neighboring molecules. These collective interactions result in densely packed crystal structures with typical densities ranging from 1.4 to 1.6 grams per cubic centimeter.

Properties

IUPAC Name

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVQEHDNRFPDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373413
Record name 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811841-49-3
Record name 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride Formation

4-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under vacuum.

Typical conditions :

  • Reagents : SOCl₂ (1.5 eq), DCM (10 mL/g substrate)
  • Temperature : 0°C → room temperature (RT) over 2 h
  • Yield : 95–98% (4-nitrobenzoyl chloride).

Amidation Reaction

The acid chloride reacts with 3-(trifluoromethyl)aniline in DCM with triethylamine (TEA) as a base. TEA neutralizes HCl, driving the reaction to completion.

Optimized protocol :

  • Molar ratio : 1:1.2 (acid chloride:aniline)
  • Solvent : DCM (15 mL/g substrate)
  • Base : TEA (2.5 eq)
  • Yield : 82–85% (4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide).

Nitro Group Reduction

Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in ethanol reduces the nitro group to amino.

Critical parameters :

  • Catalyst loading : 5 wt%
  • Temperature : 25°C
  • Time : 6–8 h
  • Yield : 90–93%.

Alternative Synthetic Routes

Coupling Reagent-Mediated Amidation

Bypassing acid chloride formation, 4-nitrobenzoic acid couples directly with 3-(trifluoromethyl)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure :

  • Reagents : EDCI (1.2 eq), HOBt (1.1 eq), DMF (10 mL/g)
  • Base : N,N-diisopropylethylamine (DIPEA, 3 eq)
  • Yield : 75–78% (nitro intermediate).

Transition Metal-Catalyzed Coupling

Copper(I) iodide facilitates Ullmann-type coupling between 4-iodobenzamide and 3-(trifluoromethyl)aniline in n-butanol.

Industrial adaptation from :

  • Catalyst : CuI (10 mol%)
  • Ligand : 8-hydroxyquinoline (15 mol%)
  • Base : K₃PO₄ (1.2 eq)
  • Temperature : 110°C, 24 h
  • Yield : 48–50%.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors for acid chloride generation and amidation, enhancing safety and consistency.

Key advancements :

  • Flow reactor design : Microchannel reactors enable rapid mixing and heat dissipation.
  • Purification : Centrifugal partition chromatography (CPC) replaces recrystallization, achieving >99.5% purity.
  • Throughput : 50–60 kg/day per production line.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve EDCI-mediated amidation yields by 12–15% compared to DCM, albeit complicating downstream purification.

Catalyst Recycling

Copper catalysts from transition metal routes are recovered via aqueous NH₃ washes, reducing costs by 20–25% per batch.

Comparative Analysis of Methodologies

Parameter Acid Chloride Route Coupling Reagent Route Transition Metal Route
Yield 82–85% 75–78% 48–50%
Purity >99% (CPC) 95–97% (recrystallization) 90–92% (filtration)
Scale-up Feasibility High Moderate Low
Cost (USD/kg) $1,200 $1,450 $1,800

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Biology

  • Biochemical Probes : It is investigated for its potential as a biochemical probe to study various biological processes.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of several protein kinases involved in cancer progression.

Medicine

  • Pharmacological Properties : Research indicates potential anti-inflammatory and anticancer activities. It acts primarily as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is relevant in pain pathways associated with migraines.

Industry

  • Specialty Chemicals Development : The compound is utilized in the development of advanced materials with specific properties tailored for industrial applications.

Research has demonstrated that 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide exhibits potent inhibitory effects against various protein kinases, particularly those implicated in cancer:

CompoundTarget KinaseIC₅₀ (nM)Inhibition (%)
Compound 1EGFR1091
Compound 2PDGFRα2077
Compound 3VEGFR25048
Compound 4BCR-ABL4.6>90

Case Studies

  • Inhibition of BCR-ABL Kinase :
    • A study evaluated derivatives against the BCR-ABL T315I mutant kinase, revealing IC₅₀ values as low as 4.6 nM, indicating high potency against resistant mutations.
  • In Vitro Assays :
    • Compounds derived from the benzamide scaffold were tested for their ability to inhibit cell proliferation across multiple cancer cell lines. Modifications to the trifluoromethyl group significantly enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct pharmacological and chemical properties compared to its analogs .

Biological Activity

4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor in various cancer models and its mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits potent inhibitory effects against several protein kinases, particularly those involved in cancer progression.

Key Findings

  • Kinase Inhibition : Studies have shown that compounds containing the N-[3-(trifluoromethyl)phenyl]benzamide fragment demonstrate high inhibitory activity against various kinases, including:
    • EGFR (Epidermal Growth Factor Receptor) : Inhibitory activity ranged from 21% to 92% at concentrations around 10 nM .
    • PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) : Inhibition rates were reported at 67% to 77% .
    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibition was noted between 16% and 48% at similar concentrations .
  • Anti-Cancer Activity : The compound has been tested against various cancer cell lines, revealing promising anti-proliferative effects:
    • K562 (Chronic Myelogenous Leukemia) : IC₅₀ values were less than 1 µM for some derivatives, indicating strong efficacy .
    • MCF-7 (Breast Cancer) and A549 (Lung Cancer) : Significant inhibition was observed, with some derivatives showing IC₅₀ values comparable to established drugs like imatinib and sorafenib .

Case Studies

Several case studies highlight the effectiveness of this compound in targeting specific cancer pathways:

  • Study on BCR-ABL Kinase : A study evaluated the inhibitory effects of derivatives against BCR-ABL T315I mutant kinase. Some compounds demonstrated IC₅₀ values as low as 4.6 nM, indicating high potency against resistant mutations .
  • In Vitro Assays : Compounds derived from the benzamide scaffold were tested for their ability to inhibit cell proliferation across multiple cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly enhanced biological activity .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Molecular docking studies suggest that the trifluoromethyl group enhances hydrophobic interactions with target proteins, improving binding affinity and specificity .
  • Inhibition of Kinase Activity : The compound's ability to inhibit kinase activity is linked to its structural similarity with ATP, allowing it to compete effectively in the active sites of kinases involved in cell signaling pathways related to tumor growth .

Data Tables

CompoundTarget KinaseIC₅₀ (nM)Inhibition (%)
Compound 1EGFR1091
Compound 2PDGFRα2077
Compound 3VEGFR25048
Compound 4BCR-ABL4.6>90

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide, and what critical reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between 4-aminobenzoic acid derivatives and 3-(trifluoromethyl)aniline. Key steps include:

  • Activation of the carboxyl group : Use of coupling agents like EDCI/HOBt or conversion to acyl chlorides (e.g., with thionyl chloride).
  • Amide bond formation : Reaction under inert atmosphere with bases such as triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Critical conditions : Strict temperature control (0–25°C) during acylation to prevent side reactions, and anhydrous solvents to avoid hydrolysis of intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns and CF3_3 group signals at ~110–125 ppm in 19F^{19}F NMR) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, short N–H···O=C interactions stabilize crystal packing, as observed in related benzamides .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 295.1) .

Advanced Research Questions

Q. How do short hydrogen bonds involving the trifluoromethyl group influence molecular packing and stability in crystalline states?

  • Methodological Answer :

  • Interaction analysis : Use tools like Mercury CSD to visualize C–H···F contacts. In related compounds, C–H···F interactions contribute ~30–40% of the stabilization energy compared to traditional N–H···O bonds .
  • Energy calculations : Apply PIXEL or DFT methods to quantify interaction energies (e.g., Coulombic vs. dispersive contributions). For 4-amino analogs, C–H···F-CF3_3 interactions exhibit energies of −2.15 to −2.89 kcal/mol .
  • Thermal stability : DSC/TGA can correlate packing efficiency with decomposition temperatures (>200°C for tightly packed crystals) .

Q. What methodological approaches resolve contradictions in reported biological activities across kinase inhibition assays?

  • Methodological Answer :

  • Assay standardization : Use recombinant kinases (e.g., DDR1 or tyrosine kinases) under consistent ATP concentrations (e.g., 10 µM) and buffer conditions (pH 7.4) to minimize variability .
  • Control experiments : Include reference inhibitors (e.g., imatinib for tyrosine kinases) and assess off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Data normalization : Express IC50_{50} values relative to vehicle controls and validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Focus on the trifluoromethylphenyl moiety’s role in hydrophobic pocket binding .
  • QSAR analysis : Corporate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) to predict activity cliffs .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for CF3_3 → CH3_3 substitutions to quantify selectivity shifts toward specific kinases (e.g., DDR1 vs. DDR2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide

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